MeO-Succ-Arg-Pro-Tyr-AMC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

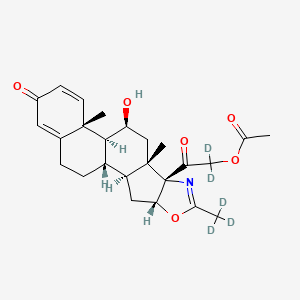

MeO-Succ-Arg-Pro-Tyr-AMC is a sensitive fluorogenic substrate for chymotrypsin-like proteases. Upon enzymatic cleavage, it generates a bright blue fluorescent product, 7-amino-4-methylcoumarin, which can be easily detected using fluorescence spectroscopy . This compound is widely used in biochemical assays to monitor protease activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MeO-Succ-Arg-Pro-Tyr-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The general synthetic route includes:

Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

Coupling of Fluorogenic Group: The fluorogenic group, 7-amino-4-methylcoumarin, is coupled to the peptide chain using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection and Cleavage: The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure high yield and purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

MeO-Succ-Arg-Pro-Tyr-AMC primarily undergoes enzymatic hydrolysis. The peptide bond between tyrosine and 7-amino-4-methylcoumarin is cleaved by chymotrypsin-like proteases, resulting in the release of the fluorescent product .

Common Reagents and Conditions

Enzymes: Chymotrypsin-like proteases are the primary enzymes used for the hydrolysis of this compound.

Major Products

The major product formed from the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits bright blue fluorescence .

Applications De Recherche Scientifique

MeO-Succ-Arg-Pro-Tyr-AMC has a wide range of applications in scientific research:

Biochemistry: It is used to monitor the activity of chymotrypsin-like proteases in various biochemical assays

Drug Discovery: The compound is employed in high-throughput screening assays to identify potential protease inhibitors

Biomedical Research: It is used to study protease activity in various biological samples, including tissues and cell lysates

Cosmetic Science: This compound has been used to investigate the protease activity in skin samples, contributing to the development of skincare products

Mécanisme D'action

MeO-Succ-Arg-Pro-Tyr-AMC exerts its effects through enzymatic hydrolysis. The target enzyme, a chymotrypsin-like protease, cleaves the peptide bond between tyrosine and 7-amino-4-methylcoumarin. This hydrolysis results in an increase in fluorescence intensity, which can be quantitatively measured . The molecular target is the active site of the protease, where the hydrolysis reaction occurs .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-amido-4-methylcoumarin: An analogue of MeO-Succ-Arg-Pro-Tyr-AMC, used as a fluorogenic substrate for various proteases.

Boc-Leu-Arg-Arg-AMC: Another fluorogenic substrate used to monitor protease activity.

Uniqueness

This compound is unique due to its high sensitivity and specificity for chymotrypsin-like proteases. The bright blue fluorescence of the hydrolysis product allows for easy detection and quantification of protease activity .

Propriétés

Formule moléculaire |

C37H44F3N7O11 |

|---|---|

Poids moléculaire |

819.8 g/mol |

Nom IUPAC |

diaminomethylidene-[(4S)-5-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentyl]azanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C35H43N7O9.C2HF3O2/c1-20-17-31(46)51-28-19-22(9-12-24(20)28)39-32(47)26(18-21-7-10-23(43)11-8-21)41-33(48)27-6-4-16-42(27)34(49)25(5-3-15-38-35(36)37)40-29(44)13-14-30(45)50-2;3-2(4,5)1(6)7/h7-12,17,19,25-27,43H,3-6,13-16,18H2,1-2H3,(H,39,47)(H,40,44)(H,41,48)(H4,36,37,38);(H,6,7)/t25-,26-,27-;/m0./s1 |

Clé InChI |

WVCVZEZWYXENDS-JCVJZEPNSA-N |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-] |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)

![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)

![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)